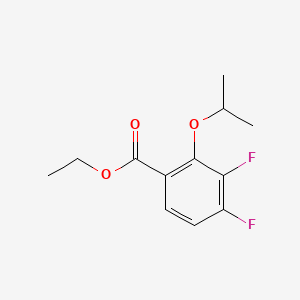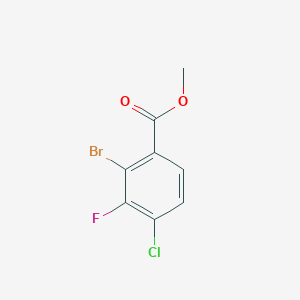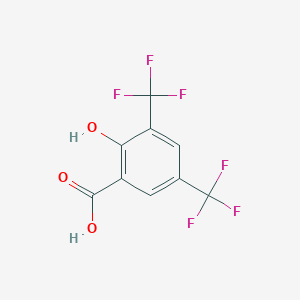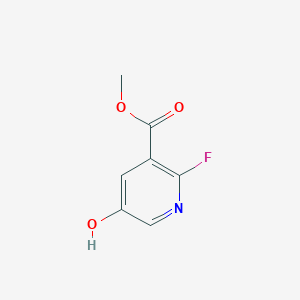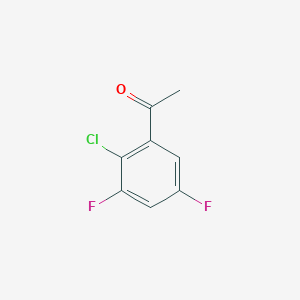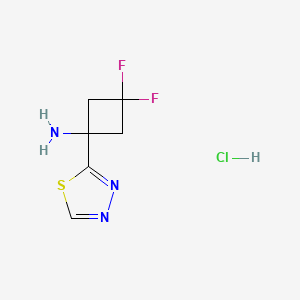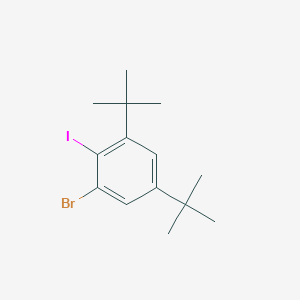
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is an organic compound with the molecular formula C14H20BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and tert-butyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of 3,5-DI-tert-butylbenzene. The typical synthetic route involves:
Iodination: The subsequent introduction of an iodine atom at the 2-position using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-alkyl-3,5-DI-tert-butyl-2-iodobenzene.
Oxidation: Formation of 3,5-DI-tert-butyl-2-iodobenzoquinone.
Reduction: Formation of 3,5-DI-tert-butylbenzene.
科学的研究の応用
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene involves its interaction with molecular targets through its bromine and iodine substituents. These halogen atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 1-Bromo-3,5-DI-tert-butylbenzene
- 1-Iodo-3,5-DI-tert-butylbenzene
- 1-Chloro-3,5-DI-tert-butylbenzene
Comparison: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its mono-halogenated counterparts. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
特性
分子式 |
C14H20BrI |
|---|---|
分子量 |
395.12 g/mol |
IUPAC名 |
1-bromo-3,5-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 |
InChIキー |
XKQUJWXOJGNAHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



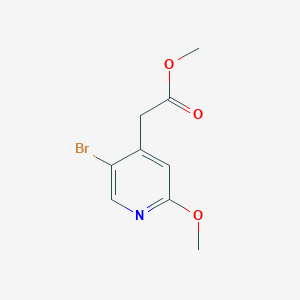

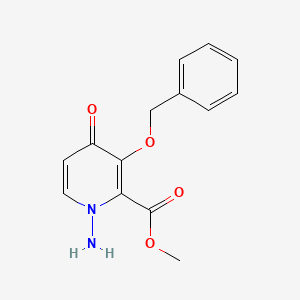
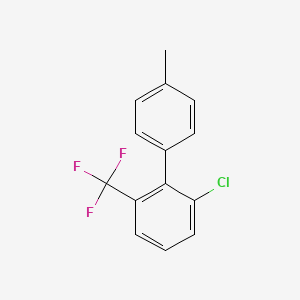
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
